molecular formula C10H10FN3O B13179869 2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde

2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13179869
M. Wt: 207.20 g/mol
InChI Key: DVWLOCNYZQKMET-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde is a fluorinated heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 5-fluoro-1,2,3,6-tetrahydropyridinyl moiety and a formyl group at the 5-position. The tetrahydropyridine ring introduces conformational flexibility, which may influence its binding properties or reactivity in pharmaceutical or synthetic applications.

Properties

Molecular Formula

C10H10FN3O

Molecular Weight

207.20 g/mol

IUPAC Name

2-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H10FN3O/c11-9-2-1-3-14(6-9)10-12-4-8(7-15)5-13-10/h2,4-5,7H,1,3,6H2

InChI Key

DVWLOCNYZQKMET-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=C1)F)C2=NC=C(C=N2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde involves several steps. One common method includes the reaction of 5-fluoro-1,2,3,6-tetrahydropyridine with pyrimidine-5-carbaldehyde under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: Research into potential therapeutic applications, including its role in drug discovery and development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be identified based on shared motifs: fluorine substitution , tetrahydropyridine/pyrrolidine rings , and pyrimidine/benzisoxazole cores . Below is a detailed comparison with key compounds from the evidence:

N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-Fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide (Patent Compound)

  • Structure : Contains a 5-fluoroindole moiety linked to a pyrrole carboxamide group via a methylidene bridge.
  • Key Differences: The indole core replaces the pyrimidine ring, altering aromaticity and electronic properties.
  • Applications : Patented as a pharmaceutical intermediate, suggesting utility in kinase inhibition or anticancer therapies .

9-Hydroxyrisperidone Impurity (EP Reference Standard)

  • Structure : A risperidone derivative with a 6-fluoro-1,2-benzisoxazolyl piperidine system.
  • Key Differences :
    • The benzisoxazole ring system differs significantly from pyrimidine in electronic and steric properties.
    • Piperidine (saturated six-membered ring) vs. tetrahydropyridine (partially unsaturated) affects conformational stability and metabolic susceptibility.

3-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Structure: Combines a benzisoxazole-piperidine unit with a pyrido-pyrimidinone core.
  • Key Differences: The pyrido-pyrimidinone system introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity compared to the simpler pyrimidine in the target compound. Piperidine’s full saturation vs. tetrahydropyridine’s partial unsaturation may influence ring puckering dynamics and drug-receptor interactions .

Data Table: Structural and Functional Comparison

Compound Core Structure Fluorine Position Key Functional Groups Potential Applications References
2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde Pyrimidine 5 (tetrahydropyridine) Formyl, tetrahydropyridine Synthetic intermediate, kinase inhibitors N/A
N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-... Indole-pyrrole 5 (indole) Carboxamide, methylidene bridge Anticancer agents, kinase inhibitors
9-Hydroxyrisperidone Impurity Benzisoxazole-piperidine 6 (benzisoxazole) Hydroxy, pyrido-pyrimidinone Antipsychotic metabolite

Research Findings and Trends

  • Fluorine’s Role : Fluorination at specific positions (e.g., 5- or 6- in heterocycles) enhances metabolic stability and lipophilicity, critical for CNS-targeting drugs .
  • Conformational Flexibility : The tetrahydropyridine ring’s partial unsaturation may allow adaptive binding in enzymatic pockets, akin to pseudorotation in cyclopentane systems .
  • Synthetic Utility : The formyl group in the target compound offers a reactive site for further derivatization, similar to carboxamide groups in patented intermediates .

Biological Activity

2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde (CAS Number: 1865966-28-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C10_{10}H10_{10}FN3_3O
  • Molecular Weight : 207.20 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a 5-fluoro-1,2,3,6-tetrahydropyridine moiety at the 2-position and an aldehyde functional group at the 5-position.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable anticancer properties. In particular, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For instance, a series of novel pyrimidine nucleoside analogs demonstrated significant growth inhibition against L1210 mouse leukemia cells with IC50_{50} values in the nanomolar range .

The mechanism of action for these compounds often involves the inhibition of nucleotide synthesis pathways. It has been observed that certain pyrimidine analogs can interfere with DNA synthesis by mimicking natural nucleotides, leading to the inhibition of cell division and ultimately apoptosis in cancer cells .

Antimicrobial and Antiparasitic Properties

In addition to anticancer activity, some studies suggest that pyrimidine derivatives may also possess antimicrobial and antiparasitic properties. For example, ferrocene-pyrimidine conjugates have shown effectiveness against Plasmodium falciparum, the causative agent of malaria .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to 2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde displayed enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .
  • Mechanistic Insights :
    • Research involving ^31P NMR studies has elucidated the intracellular mechanisms by which these compounds exert their effects. The conversion of prodrugs into active nucleotide forms within cells highlights the potential for targeted therapeutic strategies .
  • Antimicrobial Activity :
    • Another investigation explored the antimicrobial efficacy of pyrimidine derivatives against various bacterial strains. The results supported the hypothesis that structural modifications could enhance activity against resistant strains .

Data Table: Biological Activity Summary

Activity Type Tested Compound Cell Line/Organism IC50/EC50 Value Notes
Anticancer2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehydeL1210 Mouse Leukemia CellsNanomolar rangeSignificant growth inhibition observed
AntimicrobialFerrocene-pyrimidine conjugatePlasmodium falciparumSpecific EC50 not reportedEffective against chloroquine-susceptible strain
CytotoxicityVarious pyrimidine derivativesFaDu Hypopharyngeal Tumor CellsBetter than bleomycinInduced apoptosis through DNA synthesis inhibition

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